molecular formula C9H12 B1596204 2,3,4,7-Tetrahydro-1H-indene CAS No. 7603-37-4

2,3,4,7-Tetrahydro-1H-indene

Cat. No.: B1596204
CAS No.: 7603-37-4
M. Wt: 120.19 g/mol
InChI Key: PJEOOBRBALZZSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,7-Tetrahydro-1H-indene can be achieved through various methods. One common approach involves the catalytic hydrogenation of indene. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of indene in the presence of a metal catalyst. The process is optimized for high yield and purity, with careful control of reaction conditions to prevent over-reduction or unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,7-Tetrahydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Further reduction can lead to fully saturated hydrocarbons.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,4,7-Tetrahydro-1H-indene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic properties and its role as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3,4,7-Tetrahydro-1H-indene exerts its effects depends on the specific reactions it undergoes. In catalytic hydrogenation, the compound adsorbs onto the metal catalyst surface, where hydrogen atoms are added to the double bonds, resulting in the formation of a saturated hydrocarbon. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 2,3,4,7-Tetrahydro-1H-indene is unique due to its partially saturated ring system, which provides distinct reactivity compared to fully saturated or unsaturated analogs. This allows for selective functionalization and diverse applications in synthesis and research .

Properties

IUPAC Name

2,3,4,7-tetrahydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1-2H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEOOBRBALZZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226943
Record name 4,7-Dihydroindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7603-37-4
Record name 2,3,4,7-Tetrahydro-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7603-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dihydroindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007603374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7-Dihydroindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-dihydroindan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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